methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate involves several steps. One common method includes the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction conditions are optimized to prevent partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.
Chemical Reactions Analysis
Methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline and benzoate moieties.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways . In industry, it can be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit aldosterone synthase, an enzyme involved in the regulation of sodium and water balance in the body . This inhibition leads to increased urinary output, making it a potential diuretic agent .
Comparison with Similar Compounds
Methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the quinoline and benzoate moieties in this compound contributes to its distinct chemical and biological properties .
Biological Activity
Methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potentials.
1. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The key steps often include:
- Formation of the pyridoquinoline core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the carbonyl amino group is performed by reacting the pyridoquinoline derivative with suitable amines.
- Esterification : The final product is obtained by esterifying the carboxylic acid with methanol or its derivatives.
The structural confirmation of synthesized compounds is commonly performed using techniques such as NMR spectroscopy and mass spectrometry .
2.1 Antiviral Properties
Quinoline derivatives, including those related to this compound, have shown promising antiviral activity against various pathogens. Studies indicate that quinoline compounds can inhibit viral replication in several models:
- Zika Virus : Demonstrated inhibitory effects on viral replication.
- HIV and Herpes Simplex Virus : Showed potential in reducing viral load in vitro .
2.2 Antimicrobial Activity
Research indicates that quinoline derivatives possess broad-spectrum antimicrobial activity. This compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Key findings include:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl derivative | Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL | |
Pseudomonas aeruginosa | 50 µg/mL |
These results suggest a potential application in treating bacterial infections .
2.3 Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that related quinoline derivatives may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:
- In vitro studies have shown that certain analogs lead to a reduction in cell viability in leukemia cell lines .
3. Case Studies
Several case studies have explored the pharmacological profiles of related compounds:
- Study on Antiviral Efficacy : A recent study demonstrated that a derivative similar to methyl 2-{[(7-hydroxy-5-oxo...]} exhibited significant antiviral activity against Zika virus with an IC50 value of 0.75 µM.
- Antimicrobial Evaluation : A comparative analysis highlighted that modifications in the quinoline structure significantly enhanced antimicrobial potency against resistant strains of bacteria.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(27)13-8-2-3-10-15(13)22-19(25)16-18(24)14-9-4-6-12-7-5-11-23(17(12)14)20(16)26/h2-4,6,8-10,24H,5,7,11H2,1H3,(H,22,25) |
InChI Key |
JFUJSAYQAKAURW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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